4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the 3-methoxybenzyl group to the amine.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol can be compared with similar compounds like:
2-Chloro-4-methoxybenzyl bromide: Similar in structure but with different functional groups, leading to different reactivity and applications.
4-Chloro-2-{[(3-methoxybenzyl)imino]methyl}phenol: Another structurally related compound with distinct biochemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and applications in various fields .
Biological Activity
4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The compound features a chloro group, a methoxy group, and an amine functionality, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially impacting cell signaling and proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses such as inflammation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising activity compared to standard antibiotics:
Bacterial Strain | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 32 | Comparable to fluconazole |
Escherichia coli | 64 | Higher than standard antibiotics |
Candida albicans | 42 | Effective against fungal infections |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth:
- Cell Lines Tested : HeLa, MCF-7, and A549.
- Mechanisms : Induction of caspase activity and alteration of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents, particularly in treating resistant strains. -
Anticancer Activity Investigation :
Another significant study focused on the anticancer effects of this compound on breast cancer cells. The findings demonstrated that it effectively inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving the activation of p53 signaling pathways.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 4-Chloro-2-methoxyphenol and 4-Chloro-3-methylphenol, this compound shows enhanced biological activity due to the combined effects of the methoxy and aminomethyl groups:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Significant |
4-Chloro-2-methoxyphenol | Moderate | Low |
4-Chloro-3-methylphenol | Low | Moderate |
Properties
IUPAC Name |
4-chloro-2-[[(3-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMWWFWIJNMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.